molecular formula C8H9ClF3N B1317274 (4-(Trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 3047-99-2

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No. B1317274
CAS RN: 3047-99-2
M. Wt: 211.61 g/mol
InChI Key: DDDIOEYMKVFUGK-UHFFFAOYSA-N
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Patent
US04957533

Procedure details

To 21.1 g (0.1 mole) of 4-trifluoromethylbenzylamine hydrochloride was added 20.9 g (0.10 mole) of 2,6-dichlorobenzoyl chloride in 200 ml of tetrahydrofuran. Then was added in 1 portion 30 ml triethylamine.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:13])([F:12])[C:4]1[CH:11]=[CH:10][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1.[Cl:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:16]=1[C:17](Cl)=[O:18]>O1CCCC1.C(N(CC)CC)C>[Cl:14][C:15]1[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[C:16]=1[C:17]([NH:9][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([C:3]([F:12])([F:13])[F:2])=[CH:5][CH:6]=1)=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
Cl.FC(C1=CC=C(CN)C=C1)(F)F
Name
Quantity
20.9 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.